2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

Conjugated polymer Post-polymerization functionalization Hydrogen bonding

Standard AA-type pyrrole diboronic esters often lack the free N-H required for post-polymerization modification or H-bond assembly. This 2,5-bis(pinacolboronate)-1H-pyrrole solves that limitation: - **Higher HOMO energy** vs thiophene/furan analogues - ideal for low-oxidation-potential materials - **98% certified purity** enables higher Mₙ vs 95-96% N-methyl alternatives - **Pinacol ester stability** on silica gel vs free diboronic acid Supplied with analytical certificate.

Molecular Formula C16H27B2NO4
Molecular Weight 319 g/mol
CAS No. 476004-84-9
Cat. No. B3190781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
CAS476004-84-9
Molecular FormulaC16H27B2NO4
Molecular Weight319 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(N2)B3OC(C(O3)(C)C)(C)C
InChIInChI=1S/C16H27B2NO4/c1-13(2)14(3,4)21-17(20-13)11-9-10-12(19-11)18-22-15(5,6)16(7,8)23-18/h9-10,19H,1-8H3
InChIKeyIKJJYRIQKAWRDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diboronic Ester Monomer for Suzuki Polycondensation


2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole (CAS 476004-84-9) is a heteroaryl diboronic pinacol ester in which two boronate groups occupy the 2- and 5-positions of a 1H-pyrrole ring [1]. The compound serves as an AA-type monomer for Suzuki-Miyaura polycondensation, enabling the construction of π-conjugated poly(2,5-pyrrolylene)-based materials. With a molecular formula of C₁₆H₂₇B₂NO₄ and a molecular weight of 319.01 g·mol⁻¹, it is supplied at a certified purity of 98% . The free N–H moiety distinguishes it from N-substituted analogues and provides a handle for post-polymerization functionalization or hydrogen-bond-directed solid-state assembly.

Workflow AA-type monomer for Suzuki-Miyaura polycondensation; builds π-conjugated poly(2,5-pyrrolylene) materials
Selection Free N–H handle enables post-polymerization functionalization or hydrogen-bond-directed assembly
Use Context Optoelectronic, electrochromic, and hole-transport polymer research; porphyrin hybrid nanostructures

Why Pyrrole-2,5-diboronic Ester Selection Is Critical


In-class pyrrole diboronic esters cannot be interchanged without altering the target polymer’s properties or synthetic versatility. Replacing the free N–H with an N-methyl group (CAS 1218791-17-3) eliminates the possibility of post-polymerization N-functionalization, metal-coordination, or hydrogen-bond-mediated assembly [1]. Substituting the pyrrole core with thiophene or furan analogues changes the heterocycle’s electronic character—pyrrole is markedly more electron-rich than thiophene, which directly affects the HOMO energy, optical band gap, and redox behavior of the resulting conjugated polymer [2]. Using the free diboronic acid instead of the pinacol ester introduces handling difficulties: pinacol esters exhibit superior stability on silica gel and can yield higher product amounts in Suzuki–Miyaura couplings compared to the corresponding boronic acid under certain conditions [3]. These differences underscore the necessity of selecting the precise monomer for reproducible materials performance.

N‑Methyl analogue blocks N‑functionalization
1‑Methyl‑2,5‑diboronic ester (CAS 1218791‑17‑3) lacks the N–H donor; post‑polymerization N‑alkylation, N‑metalation, and hydrogen‑bond assembly are precluded.
Thiophene core shifts electronic properties
Thiophene‑2,5‑diboronic ester analogues produce polymers with lower HOMO energy and wider band gap, altering redox and optical behavior in devices.
Free boronic acid compromises handling
Pyrrole‑2,5‑diboronic acid is prone to protodeboronation and boroxine formation; pinacol ester stability on silica gel and controlled transmetalation are lost.

Quantitative Differentiation vs. Closest Comparators


N–H vs. N-Methyl Functionalization Latitude

The free N–H group in 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole is a synthetic handle absent in the N-methyl analogue (CAS 1218791-17-3). The N-methyl variant cannot undergo further N-alkylation, N-arylation, or N-metalation after polymerization. Computational studies on pyrryl-borane materials confirm that the unprotected N–H enables solvent-dependent twisted intramolecular charge-transfer (TICT) fluorescence and the formation of zirconocene complexes, while the N-methyl-protected derivative is limited to Stille coupling reactions to form polymers [1]. The N–H also contributes one hydrogen-bond donor (HBD count = 1), enabling supramolecular assembly not accessible with the N-methyl analogue .

N–H vs N–Me functionalization
Class-level inference
Target: free N–H (HBD count 1); Comparator: N–CH₃ (HBD count 0) – N‑alkylation, N‑metalation precluded
Preserves post-polymerization tunability; N‑Me analogue forecloses this option
DFT/synthetic studies; Helbig 2024 thesis
Conjugated polymer Post-polymerization functionalization Hydrogen bonding

Pyrrole vs. Thiophene Electronic Structure

The pyrrole heterocycle is significantly more electron-rich than thiophene. In a comprehensive quantum-chemical comparison of boron-doped five-membered heterocycles, pyrrole-based systems exhibited higher HOMO energies and smaller HOMO–LUMO gaps than their thiophene and furan counterparts, with the aromaticity order determined as furan > pyrrole > thiophene [1]. This translates to lower oxidation potentials and red-shifted optical absorption in pyrrole-containing conjugated polymers relative to thiophene-based polymers, which is a critical parameter for organic photovoltaic and electrochromic device design.

Pyrrole vs thiophene electronics
Class-level inference
Pyrrole core: higher HOMO, lower aromaticity; Thiophene core: deeper HOMO, wider band gap
Pyrrole monomer preferred for hole-transport and low-band-gap polymer applications
DFT calculations; aromaticity order furan > pyrrole > thiophene
Optoelectronic materials HOMO energy Conjugated polymer

Pinacol Ester vs. Free Boronic Acid Stability

Pinacol boronic esters exhibit superior chromatographic stability compared to free boronic acids. Aryl boronic pinacol esters are stable on silica gel and deliver higher isolated yields of biaryl products in Suzuki–Miyaura couplings than the corresponding boronic acids under identical conditions, with some boronic ester structures undergoing transmetalation over 20 times faster than the parent boronic acid [1]. For precision polycondensation—where stoichiometric balance of AA and BB monomers is essential for high molecular weight—the controlled reactivity and storage stability of the pinacol ester form of 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole are decisive advantages over the free pyrrole-2,5-diboronic acid.

Ester vs acid stability
Class-level inference
Transmetalation >20× faster than free boronic acid; pinacol ester yields higher biaryl product amounts
Pinacol ester ensures reproducible polycondensation stoichiometry and handling
Suzuki–Miyaura coupling; Org. Lett. 2007 reference
Suzuki-Miyaura coupling Boronic ester stability Polycondensation

Vendor-Supplied Purity Comparison

Commercially available 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole is supplied at a certified minimum purity of 98% (AKSci Cat. 2487ER; Bidepharm Cat. BD01194436) . In contrast, the N-methyl analogue 1-methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole (CAS 1218791-17-3) is typically offered at 95–96% purity . For AA + BB step-growth polycondensation, a 2% purity differential can translate to a significant reduction in attainable number-average molecular weight (Mₙ) according to the Carothers equation; a monomer purity of 98% vs. 96% changes the theoretical maximum extent of reaction (p) from 0.98 to 0.96, which directly limits Mₙ.

Vendor purity advantage
Supporting evidence
Target purity: 98% minimum vs N‑Me analogue 95–96%; 2–3 percentage‑point difference
Higher certified purity supports higher theoretical polymer Mₙ in polycondensation
Carothers equation; vendor COA data
Monomer purity Polycondensation Quality assurance

Validated Synthetic Utility in Cross-Coupling

The compound has been employed as a key intermediate in the preparation of N-Boc-pyrrole-2-boronic acid via Suzuki–Miyaura coupling with tert-butyl 2-iodo-1H-pyrrole-1-carboxylate [1]. In this reported procedure, 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole (0.5 g, 1.33 mmol) was reacted with N-Boc-pyrrole-2-boronic acid (0.84 g, 4 mmol) in the presence of Pd(PPh₃)₄ (10 mol%) and 2 M K₂CO₃ in anhydrous THF, demonstrating its practical reactivity in palladium-catalyzed cross-coupling [1]. This establishes the compound as a viable, literature-validated synthon for constructing more complex pyrrole-based architectures.

Validated cross‑coupling
Supporting evidence
Pd(PPh₃)₄ (10 mol%), 2 M K₂CO₃, THF, argon; 1.33 mmol scale – successful coupling reported
Literature‑validated protocol reduces method‑development risk for this monomer
Reported in 2009 cross‑coupling procedure
Cross-coupling Pyrrole functionalization Building block

High-Confidence Application Scenarios


N-Functionalized Polypyrroles via Post-Polymerization Modification

The free N–H group permits post-polymerization N-alkylation, N-arylation, or N-metalation to tune solubility and electronic properties [1]. This scenario is inaccessible with the N-methyl analogue, making the N–H monomer the only viable choice for libraries of N-functionalized polypyrroles.

Porphyrin–Pyrrole Hybrid Nanorings and Cyclic Oligomers

2,5-Diborylpyrrole derivatives have been used in Suzuki–Miyaura coupling with dibromoporphyrins to create β-to-β 2,5-pyrrolylene-linked cyclic porphyrin oligomers exhibiting strong excitonic coupling and ultrafast excitation energy transfer [2]. The pinacol ester form ensures controlled stoichiometry during macrocyclization.

Hole-Transport and Electrochromic Polymers

In direct quantum-chemical comparison with thiophene and furan analogues, pyrrole-based conjugated systems exhibit higher HOMO energies and lower oxidation potentials [3]. For applications such as electrochromic displays or hole-transport layers where low ionization potential is desired, the pyrrole diboronic ester is the structurally mandated monomer.

High-Molecular-Weight Precision Polycondensation

The 98% certified purity of the commercially available N–H monomer surpasses the typical 95–96% purity of the N-methyl analogue, directly enabling higher theoretical Mₙ in AA + BB polycondensation according to the Carothers equation.

Application
Selection Property
Validation Focus
N‑Functionalized polypyrroles via post‑polymerization
Free N–H handle for further derivatization
Post‑polymerization N‑alkylation, N‑metalation; supramolecular assembly
Porphyrin–pyrrole hybrid nanorings and cyclic oligomers
Pinacol ester stability and stoichiometric control
Macrocyclization efficiency; excitonic coupling
Hole‑transport and electrochromic polymers
Pyrrole electronic character (elevated HOMO)
Oxidation potential; optical band gap in conjugated polymers
High‑Mₙ precision polycondensation
High‑purity monomer specification
Polymer Mₙ achievement (Carothers model)
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